molecular formula C11H11BrClN B6223805 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride CAS No. 1293324-00-1

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride

Cat. No. B6223805
CAS RN: 1293324-00-1
M. Wt: 272.6
InChI Key:
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Description

1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride, also known as BNMA-HCl, is an organic compound with a unique structure. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. BNMA-HCl is commonly used in the synthesis of a variety of organic compounds, particularly those used in pharmaceuticals and agrochemicals. It is also used in the laboratory for the study of biochemical and physiological effects.

Scientific Research Applications

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride is used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and cell signaling pathways. It has been used to study the inhibition of the enzyme catechol O-methyltransferase (COMT) and the metabolism of drugs such as acetaminophen and ibuprofen. 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride has also been used to study the activation of the G protein-coupled receptor GPR55, which is involved in cell signaling pathways related to pain, inflammation, and cancer.

Mechanism of Action

The mechanism of action of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of COMT and other enzymes involved in drug metabolism. It has also been suggested that 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride may act as an agonist of GPR55, activating the receptor and initiating a signaling cascade.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride are not yet known. However, it has been suggested that 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride may have anti-inflammatory, analgesic, and anti-cancer effects. It has also been suggested that 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride may have the potential to be used as an antidepressant or anxiolytic drug.

Advantages and Limitations for Lab Experiments

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and organic solvents. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic solutions.

Future Directions

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride has a wide range of potential future applications in scientific research. For example, it could be used to study the inhibition of other enzymes involved in drug metabolism or to study the activation of other G protein-coupled receptors. Additionally, 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as novel drugs or natural compounds. Further research is needed to fully explore the potential of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride in scientific research.

Synthesis Methods

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 1-bromonaphthalene and 2-chloroethanamine in the presence of a base, such as sodium hydroxide, to produce the intermediate product 1-(1-bromonaphthalen-2-yl)methanamine. The second step involves the reaction of the intermediate product with hydrochloric acid to produce 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride. The reaction of 1-bromonaphthalene and 2-chloroethanamine is typically carried out in a solvent such as dichloromethane, and the reaction of the intermediate product with hydrochloric acid is typically carried out in an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride involves the reaction of 1-bromonaphthalene with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1-bromonaphthalene", "formaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1-bromonaphthalene is reacted with formaldehyde in the presence of a base catalyst to form 1-(1-bromonaphthalen-2-yl)methanol.", "2. Sodium borohydride is added to the reaction mixture to reduce the alcohol to 1-(1-bromonaphthalen-2-yl)methanamine.", "3. The resulting amine is then reacted with hydrochloric acid to form 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride." ] }

CAS RN

1293324-00-1

Product Name

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride

Molecular Formula

C11H11BrClN

Molecular Weight

272.6

Purity

95

Origin of Product

United States

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